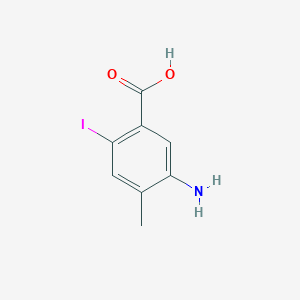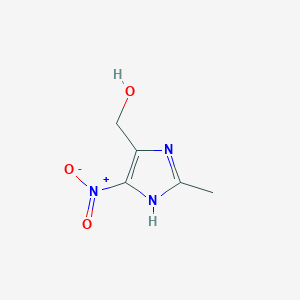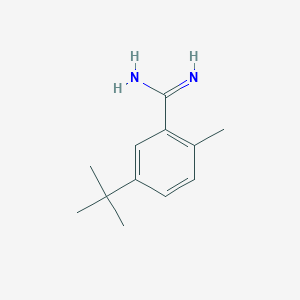
6,10-Diaza-1,5(1,4)-diquinolin-1-iuma-3(1,3),8(1,4)-dibenzenacyclodecaphane-11,51-diium bis-2,2,2-trifluoroacetic acid salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,10-Diaza-1,5(1,4)-diquinolin-1-iuma-3(1,3),8(1,4)-dibenzenacyclodecaphane-11,51-diium bis-2,2,2-trifluoroacetic acid salt is a complex organic compound It is characterized by its unique structure, which includes multiple aromatic rings and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,10-Diaza-1,5(1,4)-diquinolin-1-iuma-3(1,3),8(1,4)-dibenzenacyclodecaphane-11,51-diium bis-2,2,2-trifluoroacetic acid salt typically involves multi-step organic reactions. The process may include:
Formation of the quinoline rings: This can be achieved through cyclization reactions involving appropriate precursors.
Assembly of the dibenzenacyclodecaphane structure: This step may involve coupling reactions to link the aromatic rings.
Introduction of the diaza groups: This can be done through substitution reactions where nitrogen atoms are incorporated into the structure.
Formation of the trifluoroacetic acid salt: This final step involves the reaction of the compound with trifluoroacetic acid to form the salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms or aromatic rings.
Reduction: Reduction reactions may target the quinoline rings or other unsaturated parts of the molecule.
Substitution: Various substitution reactions can occur, especially involving the aromatic rings and nitrogen atoms.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction could yield partially or fully hydrogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a ligand in coordination chemistry or as a building block for more complex molecules.
Biology: Potential use in studying biological processes involving nitrogen-containing heterocycles.
Medicine: Possible applications in drug development, particularly for compounds targeting specific biological pathways.
Industry: Use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline derivatives: Compounds with similar quinoline structures.
Diaza compounds: Molecules containing multiple nitrogen atoms in their structure.
Trifluoroacetic acid salts: Other compounds that form salts with trifluoroacetic acid.
Uniqueness
The uniqueness of 6,10-Diaza-1,5(1,4)-diquinolin-1-iuma-3(1,3),8(1,4)-dibenzenacyclodecaphane-11,51-diium bis-2,2,2-trifluoroacetic acid salt lies in its complex structure, which combines multiple aromatic rings, nitrogen atoms, and the trifluoroacetic acid salt form. This combination of features may confer unique chemical and physical properties, making it valuable for specific scientific and industrial applications.
Propiedades
Fórmula molecular |
C38H32F6N4O4+2 |
|---|---|
Peso molecular |
722.7 g/mol |
Nombre IUPAC |
17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C34H28N4.2C2HF3O2/c1-3-10-33-29(8-1)31-16-18-37(33)23-27-6-5-7-28(20-27)24-38-19-17-32(30-9-2-4-11-34(30)38)36-22-26-14-12-25(13-15-26)21-35-31;2*3-2(4,5)1(6)7/h1-20H,21-24H2;2*(H,6,7)/p+2 |
Clave InChI |
VLKOAELKWGYOFD-UHFFFAOYSA-P |
SMILES canónico |
C1C2=CC=C(CNC3=CC=[N+](CC4=CC=CC(=C4)C[N+]5=CC=C(N1)C6=CC=CC=C65)C7=CC=CC=C37)C=C2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-((1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methylene)-3-(2-fluorobenzyl)thiazolidine-2,4-dione](/img/structure/B12832967.png)

![1-(2-oxopropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832987.png)



![Benzenamine,3-chloro-5-(trifluoromethoxy)-2-[(trifluoromethyl)thio]](/img/structure/B12832996.png)






